Cas no 2092871-73-1 (4-(2-methylcyclopropyl)but-3-en-2-one)

4-(2-methylcyclopropyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylcyclopropyl)but-3-en-2-one
- 2092871-73-1
- EN300-1745379
-
- インチ: 1S/C8H12O/c1-6-5-8(6)4-3-7(2)9/h3-4,6,8H,5H2,1-2H3/b4-3+
- InChIKey: CZZRICLABIKZER-ONEGZZNKSA-N
- ほほえんだ: O=C(C)/C=C/C1CC1C
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
4-(2-methylcyclopropyl)but-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745379-0.05g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1745379-10.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1745379-0.5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1745379-2.5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1745379-5.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1745379-5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1745379-0.25g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1745379-1.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1745379-0.1g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1745379-10g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 10g |
$5774.0 | 2023-09-20 |
4-(2-methylcyclopropyl)but-3-en-2-one 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
4-(2-methylcyclopropyl)but-3-en-2-oneに関する追加情報
Introduction to 4-(2-methylcyclopropyl)but-3-en-2-one (CAS No. 2092871-73-1)
4-(2-methylcyclopropyl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 2092871-73-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated enone system with a unique 2-methylcyclopropyl substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of both a cyclopropyl ring and an α,β-unsaturated carbonyl group makes it a versatile scaffold for further chemical modifications and biological investigations.
The structural motif of 4-(2-methylcyclopropyl)but-3-en-2-one is characterized by a butenone backbone appended with a 2-methylcyclopropyl side chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The cyclopropyl group, known for its strain and rigidity, can modulate the conformation of the molecule, while the methyl substituent introduces additional steric hindrance. Such features are often exploited in drug design to enhance binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the (2-methylcyclopropyl) moiety. Studies have suggested that this structural feature can contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability. Furthermore, the conjugated enone system in 4-(2-methylcyclopropyl)but-3-en-2-one is known to exhibit photochemical properties, making it a candidate for applications in photodynamic therapy or as an intermediate in the synthesis of photoactive materials.
One of the most compelling aspects of 4-(2-methylcyclopropyl)but-3-en-2-one is its utility as a building block in medicinal chemistry. The compound’s ability to undergo various transformations, such as nucleophilic additions, oxidations, and reductions, allows researchers to modify its structure systematically. These modifications can lead to novel derivatives with enhanced biological activity or improved pharmacological properties. For instance, functionalization at the α-position of the enone group has been shown to yield compounds with significant anti-inflammatory or antimicrobial effects.
Recent advancements in computational chemistry have further accelerated the exploration of 4-(2-methylcyclopropyl)but-3-en-2-one and its derivatives. Molecular modeling techniques have enabled researchers to predict binding affinities and identify potential lead compounds with high accuracy. This approach has been particularly valuable in targeting complex biological pathways, such as those involved in neurodegenerative diseases or cancer. By leveraging computational tools, scientists can design experiments more efficiently, reducing the time and resources required for hit identification.
The synthesis of 4-(2-methylcyclopropyl)but-3-en-2-one presents both challenges and opportunities for synthetic chemists. The strained cyclopropane ring necessitates careful handling to avoid decomposition during reaction conditions. However, modern synthetic methodologies have made it possible to construct this motif with high precision. For example, transition-metal-catalyzed reactions have been employed to introduce the cyclopropyl group selectively. Additionally, asymmetric synthesis techniques have been explored to achieve enantioselective production of chiral derivatives.
Biologically speaking,4-(2-methylcyclopropyl)but-3-en-2-one has shown promise in several preclinical studies. Its structural features suggest potential interactions with enzymes and receptors relevant to therapeutic intervention. Notably, derivatives of this compound have demonstrated inhibitory activity against certain kinases and proteases implicated in disease progression. These findings underscore the importance of exploring structurally diverse molecules like 4-(2-methylcyclopropyl)but-3-en-2-one as candidates for drug development.
The versatility of 4-(2-methylcyclopropyl)but-3-en-2-one extends beyond pharmaceutical applications. Its unique chemical properties make it suitable for use in agrochemicals and material science as well. For instance, modified versions of this compound have been investigated as potential pheromones or plant growth regulators due to their ability to interact with biological systems at low concentrations.
In conclusion,4-(2-methylcyclopropyl)but-3-en-2-one (CAS No. 2092871-73-1) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its structural characteristics offer opportunities for designing molecules with tailored biological activities, while its synthetic accessibility allows for extensive modifications and functionalizations. As research continues to uncover new applications for this compound,4-(2-methylcyclopropyl)but-3-en-2-one is poised to remain a valuable asset in both academic and industrial settings.
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